3-Deoxy-3-fluoro-D-allose

Vue d'ensemble

Description

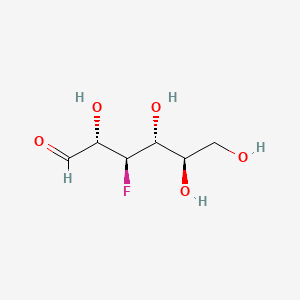

3-Deoxy-3-fluoro-D-allose is a fluorinated sugar derivative, specifically a deoxyfluoro sugar It is a rare sugar that has been modified by replacing a hydroxyl group with a fluorine atom at the third carbon position

Mécanisme D'action

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-allose is the GLUT1 transporter . This transporter is responsible for the facilitated diffusion of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound interacts with its target, the GLUT1 transporter, in a similar manner to glucose . Its uptake by rat red blood cells (rbcs) was found to be significantly lower than that of glucose . The uptake of this compound by RBCs was inhibited by glucose and cytochalasin B, indicating the involvement of GLUT1-dependent transport .

Biochemical Pathways

Instead, it is preferentially utilized by aldose reductase and glucose dehydrogenase . This metabolism can be used as a marker for these particular enzyme activities .

Pharmacokinetics

The pharmacokinetic properties of this compound include high levels of kidney uptake and excretion, low serum protein binding, and high metabolic stability . These properties make it a preferable compound for renal imaging .

Result of Action

The result of the action of this compound is its high uptake in the kidneys, with minimal tracer accumulation in other organs . In vivo PET imaging visualized rapid excretion of the administered compound from the kidneys . It might be unsatisfactory for tumor imaging .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of glucose and cytochalasin B, which can inhibit its uptake . Further validation studies in animal models are required to confirm the feasibility of this compound as a functional renal imaging agent .

Analyse Biochimique

Biochemical Properties

3-Deoxy-3-fluoro-D-allose interacts with various biomolecules in the body. For instance, it has been shown to be transported into rat red blood cells (RBCs) and its uptake was found to be inhibited by D-glucose and cytochalasin B, indicating the involvement of GLUT1-dependent transport . It was not phosphorylated by yeast hexokinase .

Cellular Effects

The effects of this compound on cells are quite significant. It has been shown to be taken up by cells in the brain, kidney, and liver . It does not inhibit the uptake of glucose by erythrocytes or the transport of glucose across cell membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions. It is not metabolized through glycolysis or the pentose phosphate shunt . Instead, it is preferentially utilized by aldose reductase and glucose dehydrogenase . It is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The highest tissue uptake of this compound was observed in kidneys . Heart and brain uptake of this compound was below blood levels throughout the biodistribution studies (until 120 min after injection) .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is taken up by cells in the brain, kidney, and liver . It does not inhibit the uptake of glucose by erythrocytes or the transport of glucose across cell membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-allose typically involves the fluorination of D-allose. One common method includes the use of 1,2,4,6-tetra-O-acetyl-3-O-trifluoromethanesulfonyl-β-D-glucopyranose as a precursor . The fluorination reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Deoxy-3-fluoro-D-allose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

3-Deoxy-3-fluoro-D-allose has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, particularly in the context of metabolic pathways.

Medicine: Investigated for its potential as a diagnostic agent in positron emission tomography (PET) imaging.

Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Deoxy-3-fluoro-D-glucose: Another fluorinated sugar with similar structural modifications.

6-Deoxy-6-fluoro-D-allose: A compound with fluorination at the sixth carbon position.

2-Deoxy-2-fluoro-D-glucose: Widely used in PET imaging for its diagnostic properties.

Uniqueness

3-Deoxy-3-fluoro-D-allose is unique due to its specific fluorination at the third carbon position, which imparts distinct chemical and biological properties. This selective modification allows for targeted studies and applications, particularly in the fields of diagnostic imaging and metabolic research.

Activité Biologique

3-Deoxy-3-fluoro-D-allose is a fluorinated sugar analog that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and potential applications in medical research.

This compound is a monosaccharide derivative characterized by the replacement of a hydroxyl group with a fluorine atom at the 3-position. Its molecular formula is , and it is structurally related to other deoxy sugars such as 3-deoxy-3-fluoro-D-glucose (3-FG). The introduction of fluorine alters its biochemical behavior significantly, influencing its metabolism and interaction with various enzymes and transporters.

Transport Mechanisms

The transport of 3-deoxy-3-fluoro-D-glucose across cell membranes has been studied extensively. It has been shown to interact with glucose transporters, albeit with reduced efficiency compared to glucose itself. In human erythrocytes, the transport kinetics of 3-deoxy-3-fluoro-D-glucose were found to be similar to those of glucose, indicating that it can be taken up by cells through facilitated diffusion . However, its phosphorylation rates are significantly lower than those of glucose, which may affect its retention within cells and subsequent metabolic processing.

Antitumor Activity

Preliminary studies have suggested that fluorinated sugars like this compound may exhibit antitumor properties. The mechanism behind this activity is thought to involve the inhibition of glycolysis in cancer cells, leading to reduced energy supply and impaired proliferation . Further investigation into its effects on specific cancer cell lines is warranted to elucidate its potential as a therapeutic agent.

Neuroprotective Properties

Research into the neuroprotective effects of sugar analogs has indicated that compounds like 3-deoxy-3-fluoro-D-glucose can influence neuronal metabolism and protect against oxidative stress . Given the structural similarities between these compounds, it is plausible that this compound may also confer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Studies

- Metabolic Tracing in Animal Models : A study utilizing rat models demonstrated that administration of 3-deoxy-3-fluoro-D-glucose allowed for the monitoring of aldose reductase activity via NMR spectroscopy. This method provided insights into the distribution and metabolism of the compound in vivo, highlighting its utility as a metabolic tracer .

- Anticancer Research : In vitro studies on various cancer cell lines treated with fluorinated sugars have shown altered metabolic profiles and reduced viability. These findings suggest that further exploration into this compound's effects on cancer metabolism could yield significant therapeutic insights .

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-BGPJRJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723577 | |

| Record name | 3-Deoxy-3-fluoro-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99605-33-1 | |

| Record name | 3-Deoxy-3-fluoro-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.